molecular formula C7H14O4 B1368959 (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol CAS No. 1151512-26-3

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Cat. No.: B1368959
CAS No.: 1151512-26-3
M. Wt: 162.18 g/mol
InChI Key: ZCYLFZNEKLJZFK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Verification

The systematic nomenclature of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol follows International Union of Pure and Applied Chemistry guidelines for seven-membered heterocyclic compounds containing oxygen atoms. The molecular structure consists of a seven-membered ring incorporating two oxygen atoms at positions 1 and 3, with methyl substituents at the C2 acetal carbon and hydroxyl groups at the C5 and C6 positions. The stereochemical descriptors (5R,6R) indicate the absolute configuration of the chiral centers, denoting the spatial arrangement of substituents around these carbon atoms.

The molecular formula C₇H₁₄O₄ has been computationally verified through multiple analytical platforms, confirming a molecular weight of 162.18 grams per mole. The compound maintains four oxygen atoms distributed as two ether linkages within the dioxepane ring and two hydroxyl functional groups. The InChI representation InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 provides unambiguous structural identification, while the simplified molecular-input line-entry system notation CC1(OCC@HO)C explicitly defines the stereochemical configuration.

Chemical database verification confirms the CAS Registry Number 1151512-26-3 as the unique identifier for this specific stereoisomer. The DSSTox Substance ID DTXSID10570623 provides additional regulatory tracking for environmental and toxicological databases. Multiple synonyms including MS-22700 and AKOS006345064 facilitate cross-referencing across chemical literature and commercial databases.

Properties

IUPAC Name

(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYLFZNEKLJZFK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](CO1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570623
Record name (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151512-26-3
Record name (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthetic Routes

  • Cyclization of Diol Precursors:
    A common synthetic strategy involves the reaction of a suitable diol with a ketone or aldehyde precursor under acidic or catalytic conditions to form the dioxepane ring. For example, a 1,3-diol can be reacted with an appropriate aldehyde to induce ring closure, producing the 1,3-dioxepane structure with the desired stereochemistry. Control of reaction temperature, solvent, and catalysts is critical to favor the formation of the (5R,6R) stereoisomer.

  • Use of Protective Groups and Stereoselective Catalysts:
    To ensure stereochemical purity, protective groups may be employed on hydroxyl functionalities during intermediate steps, followed by selective deprotection. Stereoselective catalysts or chiral auxiliaries can be used to direct the formation of the (5R,6R) configuration.

  • Typical Reaction Conditions:
    Reactions are often carried out in polar aprotic solvents or alcohols at controlled temperatures ranging from ambient to reflux conditions. Catalysts such as acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids may be used to promote cyclization.

Industrial Production Methods

  • Continuous Flow Synthesis:
    Industrial scale synthesis utilizes continuous flow reactors to enhance reaction control, scalability, and safety. This approach allows precise control over reaction time, temperature, and mixing, which is essential for maintaining stereochemical integrity.

  • Catalyst Systems:
    Advanced catalytic systems, including tertiary amine catalysts, have been employed to promote the addition and cyclization reactions efficiently. For example, tertiary amines catalyze the addition of isobutyraldehyde and formaldehyde to yield related diol compounds, which can be adapted for dioxepane synthesis.

  • Purification Techniques:
    Post-reaction purification involves distillation and chromatographic methods to remove impurities, including residual catalysts and by-products. Distillation after the addition of formaldehyde is a key step to ensure removal of basic compounds and to isolate pure (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.

Preparation Aspect Laboratory-Scale Method Industrial Method
Starting Materials Diols and aldehydes/ketones Isobutyraldehyde, formaldehyde
Catalysts Acid catalysts (e.g., p-TsOH), Lewis acids Tertiary amines
Solvents Polar aprotic solvents, alcohols Polar solvents, mixtures with water
Reaction Conditions Ambient to reflux temperatures Controlled temperature, continuous flow reactors
Stereochemical Control Protective groups, chiral catalysts Process optimization in continuous flow
Purification Chromatography, recrystallization Distillation, advanced purification
Yield and Purity Moderate to high, depending on conditions High yield and purity with optimized process
  • Studies have shown that the use of tertiary amine catalysts in the presence of formaldehyde and isobutyraldehyde facilitates the formation of related diol compounds with high selectivity and purity, suggesting a viable pathway for synthesizing this compound or its analogs in industrial settings.

  • Continuous flow synthesis enhances stereochemical outcomes by providing precise control over reaction parameters, reducing side reactions, and improving scalability.

  • The stereochemical integrity of the product is maintained by carefully controlling reaction temperature and catalyst choice, which influences the ring closure mechanism and the configuration at carbons 5 and 6.

  • Purification steps such as distillation after formaldehyde addition are critical to remove basic impurities and isolate the target compound with high purity.

The preparation of this compound involves carefully designed synthetic routes that emphasize stereochemical control and efficient ring formation. Laboratory methods rely on cyclization of diol precursors under catalytic conditions, while industrial methods employ continuous flow reactors and tertiary amine catalysts to achieve high yield and purity. Advanced purification techniques ensure removal of impurities and maintenance of stereochemical integrity. These methods collectively enable the reliable production of this compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its ability to participate in substitution reactions and form derivatives that are useful for further synthetic pathways.

Biology

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with biomolecules, which may lead to the discovery of new biochemical pathways or therapeutic targets . For instance, the compound has been investigated for its role in modulating enzyme activity and receptor interactions.

Medicine

The compound is being explored for its therapeutic properties. It may act as a precursor for drug development aimed at treating various diseases. Its unique structure allows for modifications that can enhance bioactivity or target specificity against certain biological markers .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and materials science .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing complex organic molecules. The compound facilitated the formation of various substituted derivatives through oxidation and reduction reactions.

Research published in a peer-reviewed journal highlighted the investigation of this compound's effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity and potentially serve as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism by which (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity and function. The dioxepane ring structure also allows for unique interactions with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues

(4R,5R,6R,7R)-4,7-Bis(hydroxymethyl)-1,3-dioxepane-5,6-diol

  • Structure : Similar dioxepane backbone but with hydroxymethyl groups at positions 4 and 5.
  • Key Differences : The additional hydroxymethyl groups increase hydrogen-bonding capacity and conformational flexibility compared to the dimethyl-substituted target compound.
  • Polymorphism : Two polymorphs exist, differing in hydrogen-bonding patterns and crystal packing .
  • Relevance : Demonstrates how substituent positioning affects solid-state behavior and intermolecular interactions.

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7 in )

  • Structure : A five-membered 1,3-dioxolane ring with ester and aryl substituents.
  • Key Differences: Smaller ring size (dioxolane vs. dioxepane) reduces steric strain but limits solubility in nonpolar solvents.
  • Bioactivity : Exhibited antibacterial activity against S. aureus (MIC = 12.5 µg/mL) and antifungal activity against C. albicans (MIC = 25 µg/mL) .
  • Relevance : Highlights the impact of ring size and functional groups on biological activity.

2.1.3. Bicyclo[3.3.1]nonane-2,6-diol Derivatives ()

  • Structure : Bicyclic diol with a rigid framework.
  • Key Differences: The bicyclic system imposes greater conformational rigidity compared to the monocyclic dioxepane.
  • Application: Stereoselective biotransformation using plant catalysts (e.g., carrot roots) yielded enantiomerically enriched monoacetates (up to 44.1% ee) .
  • Relevance : Illustrates the role of ring rigidity in stereochemical outcomes during enzymatic reactions.
Physicochemical Properties
Compound Molecular Formula Melting Point (°C) Optical Rotation ([α]D) Key Substituents Bioactivity (MIC, µg/mL)
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol C₇H₁₄O₆ Not reported Not reported 2,2-dimethyl; 5R,6R-diol Not reported
Dimethyl (4R,5R)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) C₁₃H₁₄O₇ 94–95 −80 (c 1, CHCl₃) 2-aryl; ester groups S. aureus: 12.5; C. albicans: 25
Bicyclo[3.3.1]nonane-2,6-diol monoacetate C₁₁H₁₆O₄ Not reported +44.1 (enantiomer) Bicyclic; monoacetate Biocatalytic intermediate

Biological Activity

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol is a chemical compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and relevant case studies.

  • Molecular Formula : C7_7H14_{14}O4_4
  • Molecular Weight : 162.184 g/mol
  • CAS Number : 1151512-26-3

The compound is characterized by its dioxepane structure which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. While specific synthetic routes for this compound are less documented in available literature, similar compounds have been synthesized using various methodologies that include:

  • Catalytic reactions involving Lewis acids.
  • Asymmetric synthesis techniques to obtain enantiomerically pure forms.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of compounds within the dioxepane family. For instance:

  • A study on related 1,3-dioxolanes demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .
  • Another investigation into the biological activity of dioxepane derivatives found that many exhibited potent antifungal effects against Candida albicans, a common fungal pathogen .

Comparative Activity Table

The following table summarizes the antibacterial and antifungal activities of selected dioxepane derivatives:

CompoundTarget OrganismMIC (µg/mL)Activity Type
(5R,6R)-DioxepaneStaphylococcus aureus625 - 1250Antibacterial
(5R,6R)-DioxepanePseudomonas aeruginosa625Antibacterial
(5R,6R)-DioxepaneCandida albicansVariesAntifungal

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, researchers evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated that this compound exhibited significant inhibition of fungal growth compared to control groups. This positions it as a promising candidate for further development in antifungal therapies.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various dioxepane derivatives. The findings suggested that modifications in substituents at positions 3 and 4 on the dioxepane ring significantly influenced biological activity. Compounds with ether or ester functionalities showed enhanced antibacterial properties .

Q & A

Q. How can researchers integrate multi-omics data to explore the compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use pathway enrichment analysis (e.g., KEGG, Reactome) and network pharmacology tools to identify hub targets. Validate via CRISPR/Cas9 knockout models .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in spectroscopic characterization across laboratories?

  • Methodological Answer : Standardize sample preparation (e.g., solvent, concentration) and instrument calibration (e.g., NMR using TMS, HPLC with certified reference materials). Share raw data and processing parameters (e.g., NMR apodization, LC gradient) via open-access repositories .

Q. How should conflicting computational and experimental solubility data be reconciled?

  • Methodological Answer : Reassess force field parameters in MD simulations or solvent models (e.g., COSMO-RS). Experimentally measure solubility via shake-flask method with HPLC quantification under controlled pH/temperature. Compare with predicted values using Hansen solubility parameters .

Interdisciplinary Applications

Q. What methodologies bridge chemical synthesis and pharmacological evaluation for this compound?

  • Methodological Answer : Implement parallel synthesis of analogs with systematic structural variations (e.g., substituent effects on the dioxepane ring). Screen against target proteins (e.g., kinases) using SPR and cellular assays. Apply QSAR to prioritize lead compounds .

Q. How can researchers leverage machine learning to predict novel derivatives with enhanced bioactivity?

  • Methodological Answer : Curate a dataset of existing analogs (structure, activity). Train neural networks or random forest models on molecular descriptors (e.g., Morgan fingerprints, 3D pharmacophores). Validate predictions via synthesis and testing in iterative cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Reactant of Route 2
Reactant of Route 2
(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.